2-Butene-1-thiol

Olfaction Sensory Science Odorant Chemistry

2-Butene-1-thiol (CAS 5954-72-3), also known as crotyl mercaptan, is a volatile, unsaturated aliphatic thiol with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol. Characterized by an allylic thiol group (–CH₂–SH) conjugated to a carbon-carbon double bond, it is a colorless liquid with a boiling point of 101.3 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
CAS No. 5954-72-3
Cat. No. B042812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene-1-thiol
CAS5954-72-3
Synonyms2-Butene-1-thiol
Molecular FormulaC₄H₈S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC=CCS
InChIInChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
InChIKeyPSKWBKFCLVNPMT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butene-1-thiol (CAS 5954-72-3): Core Properties and Industrial Significance


2-Butene-1-thiol (CAS 5954-72-3), also known as crotyl mercaptan, is a volatile, unsaturated aliphatic thiol with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol [1]. Characterized by an allylic thiol group (–CH₂–SH) conjugated to a carbon-carbon double bond, it is a colorless liquid with a boiling point of 101.3 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ [1]. Its defining feature is an exceptionally potent, skunk-like odor, detectable by humans at trace concentrations [2]. This sensory potency underpins its primary applications as an odorant in natural gas, as a key component in flavor and fragrance research, and as a reactive intermediate in organic synthesis, where its unsaturated structure enables distinct chemical pathways [3].

Why 2-Butene-1-thiol Cannot Be Simply Substituted by Other Thiols


Generic substitution with a 'similar' thiol is not scientifically valid. The organoleptic, chemical, and biological properties of thiols are exquisitely sensitive to molecular structure. While all low-molecular-weight thiols are potent odorants, the specific odor character and the concentration at which it is perceived (odor threshold) vary dramatically [1]. The presence of the 2-butene double bond introduces unique reactivity (e.g., thiol-ene chemistry, stereospecific additions) and influences interactions with biological targets (e.g., olfactory receptors) [2]. For example, the closely related saturated analog, 1-butanethiol, has a different odor threshold and character, while the methylated analog, 3-methyl-2-butene-1-thiol, is a key marker for 'skunked' beer [3]. These structural nuances dictate whether a compound is suitable as an analytical standard, a flavoring agent, or a specific synthetic building block, making cross-compound extrapolation unreliable for both research and industrial processes.

2-Butene-1-thiol (CAS 5954-72-3): A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Comparative Odor Threshold in Air: 2-Butene-1-thiol vs. Other Thiols

In a standardized human sensory panel using the triangle odor bag method in dry air, 2-butene-1-thiol (crotyl mercaptan) exhibits a detection threshold of 7.7 × 10⁻³ ppm (7.7 ppb) [1]. This value places it among the most potent odorants. Directly comparing this threshold to those of other common thiols and odorants under the same experimental conditions demonstrates its unique sensory potency. It is more easily detected than ethanethiol (ethyl mercaptan, 2.6 × 10⁻³ ppm), methyl mercaptan (2.1 × 10⁻³ ppm), and dimethyl sulfide (1.0 × 10⁻³ ppm), but is orders of magnitude more potent than ammonia (4.7 × 10¹ ppm) [1].

Olfaction Sensory Science Odorant Chemistry

Odor Threshold in Beer: Differentiating from the Major Lightstruck Aroma Compound

While 3-methyl-2-butene-1-thiol (MBT) is the well-established primary contributor to 'lightstruck' or 'skunky' off-flavor in beer, with reported sensory thresholds ranging from 4.4 to 35 ng/L [1], 2-butene-1-thiol is also a significant, albeit less studied, contributor to undesirable off-flavors in this matrix . Its odor threshold in beer is reported to be in a similar, extremely low range of 2–7 ng/L . This indicates that while both compounds are potent, the specific structural difference (absence vs. presence of a methyl group on the double bond) results in nuanced differences in formation pathways and sensory character, necessitating distinct analytical and quality control strategies.

Brewing Science Flavor Chemistry Off-Flavor Analysis

Chemical Reactivity Advantage: Unsaturated vs. Saturated Thiols

The defining structural feature of 2-butene-1-thiol is its unsaturated carbon-carbon double bond adjacent to the thiol group, enabling a broader scope of chemical reactions compared to its saturated analogs like 1-butanethiol [1]. Specifically, the allylic thiol structure allows for participation in thiol-ene 'click' reactions, which proceed with high efficiency under mild conditions [2]. Furthermore, its reactivity towards atmospheric hydroxyl radicals has been quantified with an overall OH rate constant of 96.3212 E-12 cm³/molecule-sec for the cis-isomer, providing a crucial parameter for environmental fate modeling and industrial process design .

Organic Synthesis Click Chemistry Polymer Science

Key Biomarker in Skunk Defensive Secretion: Distinguishing from Historical Misidentification

GC-MS analysis has unequivocally identified (E)-2-butene-1-thiol as a major, authentic component of the defensive secretion of striped (Mephitis mephitis) and spotted (Spilogale putorius) skunks, comprising 38–40% of the volatile fraction in some analyses [1][2]. This is a critical differentiation point from historical literature, which often misattributed the primary odor to 1-butanethiol [1]. The correct identification of 2-butene-1-thiol is essential for analytical method development, synthesis of authentic standards, and ecological studies, underscoring the necessity of using the correct, verified compound rather than a structurally similar alternative.

Chemical Ecology Analytical Chemistry Natural Product Analysis

High-Impact Application Scenarios for 2-Butene-1-thiol Based on Quantitative Evidence


Gas Odorization and Leak Detection

Due to its exceptionally low odor threshold in air (7.7 × 10⁻³ ppm), which is approximately three times more potent than ethanethiol [1], 2-butene-1-thiol is a highly effective odorant for natural gas. Its 'skunk-like' character provides a distinct, unpleasant warning signal, ensuring public safety by enabling detection of gas leaks at extremely low, pre-explosive concentrations.

Analytical Reference Standard for Beverage Quality Control

Given its detection at trace levels (2–7 ng/L) in beer as an off-flavor contributor [1], 2-butene-1-thiol serves as a critical analytical standard. Quality control laboratories in the brewing industry require this compound to calibrate sensitive GC-MS instruments and train sensory panels, enabling the accurate identification and quantification of this specific spoilage marker, distinct from the more common 3-methyl-2-butene-1-thiol.

Specialty Reagent for Thiol-Ene Click Chemistry

The unsaturated allylic thiol structure of 2-butene-1-thiol makes it a versatile reagent for thiol-ene 'click' reactions [1][2]. Its ability to undergo rapid, high-yielding radical additions to alkenes is exploited in polymer and materials science for creating functionalized surfaces, crosslinked networks, and precision small-molecule architectures. This reactivity is not available to saturated thiol analogs.

Authentic Biomarker for Chemical Ecology and Forensic Studies

As a major, authentic volatile component of skunk defensive secretion, comprising 38–40% of the total volatiles [1], 2-butene-1-thiol is an indispensable reference standard for research in chemical ecology, mammalian semiochemistry, and forensic science. It is essential for the correct identification of skunk spray in environmental or criminal investigations, where misidentification with historical analogs like 1-butanethiol would lead to erroneous conclusions.

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